molecular formula C23H25N5O3 B2872723 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251695-74-5

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2872723
CAS No.: 1251695-74-5
M. Wt: 419.485
InChI Key: NKDSXDVCLGKDNF-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with an ethoxy group at the 2-position. The amide nitrogen is connected to a piperidin-4-yl group, which is further functionalized with a 1-phenyl-1H-1,2,3-triazole-4-carbonyl moiety. The piperidine linker adopts a chair conformation in analogous structures, influencing spatial orientation and intermolecular interactions .

Properties

IUPAC Name

2-ethoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-2-31-21-11-7-6-10-19(21)22(29)24-17-12-14-27(15-13-17)23(30)20-16-28(26-25-20)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDSXDVCLGKDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or benzamide moieties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

4-Chloro-N-{[1-(4-Chlorobenzoyl)Piperidin-4-yl]Methyl}Benzamide Monohydrate
  • Key Differences :
    • Replaces the triazole-carbonyl group with a 4-chlorobenzoyl moiety.
    • Substitutes ethoxy with chlorine atoms on both benzamide and benzoyl groups.
  • Structural Impact :
    • Chlorine atoms increase lipophilicity and enable halogen bonding.
    • Piperidine adopts a chair conformation, with substituted benzene rings inclined at an angle, forming a sheet structure via O–H···O and N–H···O hydrogen bonds .
(2-Isopropoxy-5-(1-(4-(4-(Trifluoromethyl)Phenoxy)Benzyl)Piperidin-4-yl)Phenyl)Benzamide (Compound 41)
  • Key Differences: Isopropoxy group at the 2-position (bulkier than ethoxy). Trifluoromethylphenoxy substituent enhances electron-withdrawing effects.
  • Structural Impact :
    • Increased steric hindrance from isopropoxy and benzyl groups may reduce binding pocket accessibility.
    • Trifluoromethyl improves metabolic stability and lipophilicity .

Heterocyclic Modifications

2-[(1S)-1-Cyclohexylethoxy]-5-Fluoro-N-(1-Methylpiperidin-4-yl)-4-(3-Oxo-5,6,7,8-Tetrahydro[1,2,4]Triazolo[4,3-a]Pyridin-2(3H)-yl)Benzamide
  • Key Differences :
    • Cyclohexylethoxy substituent adds significant bulk.
    • Fluorine atom at the 5-position enhances electronic effects and stability.
    • Triazolo-pyridine replaces phenyl-triazole.
  • Structural Impact: Cyclohexylethoxy may hinder solubility but improve membrane permeability.
3-(4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-1-yl)-N-[2-(1H-1,2,3,4-Tetrazol-5-yl)Phenyl]Propionamide
  • Key Differences :
    • Tetrazole ring replaces triazole.
    • Pyridone core instead of benzamide.
  • Functional Implications :
    • Tetrazole’s higher acidity mimics carboxylic acids, enabling ionic interactions.
    • Pyridone introduces conjugation, altering electronic properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound ~463.5 Ethoxy, Phenyl-triazole 3.2 3 Donors, 6 Acceptors
4-Chloro-N-{[...]Benzamide () ~433.3 Chlorine, Chlorobenzoyl 4.1 2 Donors, 5 Acceptors
Compound 41 () ~610.6 Isopropoxy, Trifluoromethyl 5.0 2 Donors, 7 Acceptors
Triazolo-Pyridine () ~527.6 Cyclohexylethoxy, Fluorine 4.8 3 Donors, 8 Acceptors
  • Trends :
    • Halogenation (Cl, CF₃) increases LogP but may reduce solubility.
    • Ethoxy balances moderate lipophilicity and solubility compared to bulkier substituents.
    • Triazole and tetrazole rings increase hydrogen-bonding capacity, critical for target engagement.

Biological Activity

The compound 2-ethoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic derivative that incorporates a triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound can be broken down as follows:

  • Ethoxy Group : Contributes to lipophilicity and solubility.
  • Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal and anticancer agents.
  • Piperidine Moiety : Often associated with neuroactive compounds and analgesics.

The synthesis typically involves the coupling of 1-phenyl-1H-1,2,3-triazole derivatives with piperidinyl benzamides through established organic synthesis techniques.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, triazole derivatives have been evaluated against various bacterial strains and fungi. The presence of the piperidine ring enhances the activity against resistant strains of bacteria due to its ability to penetrate bacterial membranes more effectively .

Anticancer Properties

Research has shown that triazole derivatives can inhibit tumor growth. A notable study demonstrated that similar compounds displayed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism
Triazole derivative AHCT116 (Colon)6.2Apoptosis induction
Triazole derivative BT47D (Breast)27.3Caspase activation

Anti-tubercular Activity

The compound has also been explored for its anti-tubercular properties. A related class of benzamide derivatives showed promising activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth. The triazole moiety is believed to enhance interaction with bacterial enzymes critical for cell wall synthesis .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a comparative study, several triazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited lower MIC values compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
  • Case Study on Cancer Cell Lines : A series of benzamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Among them, one derivative demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells, indicating significant anticancer potential .

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